1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to two distinct heterocyclic systems: a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group and an 8-methylimidazo[1,2-a]pyridin-2-yl moiety attached to a phenyl ring.
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-17-5-4-12-31-16-21(27-24(17)31)19-6-3-7-20(15-19)26-25(33)18-10-13-30(14-11-18)22-8-9-23(32)29(2)28-22/h3-9,12,15-16,18H,10-11,13-14H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXDZBJTSDMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4CCN(CC4)C5=NN(C(=O)C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- Molecular Formula: C₁₉H₂₉N₅O₃
- Molecular Weight: 375.47 g/mol
- CAS Number: 1542135-76-1
This compound is believed to interact with various biological targets, notably enzymes involved in cellular signaling pathways. Preliminary studies suggest it may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these second messengers, affecting numerous physiological processes including inflammation, cell proliferation, and apoptosis.
In Vitro Studies
Research indicates that compounds structurally similar to the target molecule exhibit significant inhibitory activity against PDE4 and PDE10A enzymes. For instance, compounds with similar dihydropyridazine structures demonstrated IC50 values ranging from 94 nM to over 400 nM against PDE4D and PDE10A respectively .
Case Studies
-
PDE4D Inhibition:
A series of studies on PDE4 inhibitors indicated that compounds with a similar dihydropyridazine framework exhibited moderate to high inhibitory effects. One study reported an IC50 value of 410 nM for a closely related compound, indicating potential therapeutic relevance for conditions like asthma and COPD . -
Neuropharmacological Effects:
Another study explored the effects of PDE10A inhibition on cognitive functions and mood regulation. The findings suggested that selective inhibition could enhance cognitive performance in animal models, supporting the hypothesis that this compound may have neuroprotective properties .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Carboxamide Derivatives
- Compound 8l (): N-(4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-phenyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide Structural Similarity: Shares the piperidine-carboxamide core but replaces the dihydropyridazine and imidazopyridine groups with an indolo-naphthyridine system. Pharmacology: Exhibits antiproliferative activity, suggesting the carboxamide-piperidine scaffold is critical for bioactivity .
Compound 43 (): 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
Imidazo[1,2-a]pyridine Derivatives
- Compound 2d (): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Structural Similarity: Contains a tetrahydroimidazo[1,2-a]pyridine core but lacks the piperidine-carboxamide linkage. Physicochemical Properties: The ester groups may enhance solubility compared to the target compound’s amide-dominated structure .
Compound 3 (): N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Structural Similarity : Shares the imidazo[1,2-a]pyridine-carboxamide motif but uses a simpler phenyl substituent instead of the dihydropyridazine-piperidine system.
Dihydropyridazine/Dihydropyridine Derivatives
- AZ331 (): 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Structural Similarity: Features a dihydropyridine-carboxamide scaffold with thioether and furyl substituents. Pharmacological Potential: Dihydropyridines are known for calcium channel modulation, but the target compound’s dihydropyridazine group may confer distinct electronic properties .
Comparative Data Table
Key Research Findings and Limitations
- Structural-Activity Relationships (SAR) : The piperidine-carboxamide scaffold appears versatile, with bioactivity modulated by heterocyclic substituents. For example, the indolo-naphthyridine in Compound 8l enhances antiproliferative effects, while the target compound’s imidazopyridine may improve target selectivity .
- Synthetic Challenges : Yields vary significantly (55–74%), influenced by steric hindrance (e.g., bulky indolo-naphthyridine in 8l) and coupling efficiency (e.g., isocyanate reactions in Compound 43) .
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, limiting mechanistic comparisons. Further studies on kinase inhibition assays and ADME properties are needed.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves coupling a dihydropyridazin-3-yl moiety with an imidazo[1,2-a]pyridine-substituted phenyl group via a piperidine-4-carboxamide linker. Key steps include:
- Ring formation : Use one-pot reactions to assemble the imidazo[1,2-a]pyridine core (e.g., via cyclization of 2-aminopyridine derivatives with α-bromo ketones) .
- Coupling reactions : Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water to isolate intermediates .
- Critical Parameters : Monitor reaction temperature (60–100°C for imidazo[1,2-a]pyridine synthesis) and pH (neutral for carboxamide coupling) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the imidazo[1,2-a]pyridine (δ 7.5–8.5 ppm for aromatic protons) and piperidine carboxamide (δ 2.5–3.5 ppm for piperidine CH2) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 507.2154; observed: 507.2156) to confirm synthetic accuracy .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known imidazo[1,2-a]pyridine inhibitors (e.g., ALK or EGFR kinases) .
- In vitro Screening : Use fluorescence polarization assays for kinase inhibition (IC50 determination) or calcium flux assays for GPCR activity .
- Cytotoxicity Testing : Employ MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., hinge region of kinases) and validate with mutagenesis studies .
- Free-Wilson Analysis : Deconstruct the molecule into imidazo[1,2-a]pyridine, piperidine, and carboxamide modules to quantify contributions to activity .
- Meta-Analysis : Compare datasets across analogs using cheminformatics tools (e.g., KNIME) to identify outliers due to assay variability .
Q. How can researchers assess metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, 60 min .
- Pharmacokinetic Profiling : Administer IV/PO doses in rodents (3–10 mg/kg) and measure plasma concentrations over 24h. Key parameters: t1/2 >4h, oral bioavailability >20% .
- Tissue Distribution : Use radiolabeled compound (14C) to track accumulation in target organs (e.g., tumors) via scintillation counting .
Q. What experimental approaches validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and quantify stabilized target protein via Western blot .
- Photoaffinity Labeling : Synthesize a probe with a diazirine tag and crosslink to targets under UV light, followed by pull-down and MS identification .
- Inhibitor Competition : Co-treat cells with a known inhibitor (e.g., gefitinib for EGFR) and measure additive/synergistic effects via Bliss independence analysis .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Solubility Optimization : Use amorphous solid dispersions (HPMC-AS) or lipid nanoparticles to enhance bioavailability .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify polypharmacology .
- Biomarker Analysis : Quantify target modulation in tumors (e.g., phosphorylated EGFR) via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
